1-Cyclopentylpropan-2-ol

Description

Significance of Secondary Alcohols in Synthetic Chemistry

Secondary alcohols, which have a hydroxyl group attached to a carbon atom that is bonded to two other carbon atoms, hold a position of considerable importance in synthetic organic chemistry. britannica.comfiveable.me Their value stems primarily from their ability to be readily oxidized to form ketones (R₂CO). britannica.comfiveable.mejackwestin.com Ketones are highly versatile intermediates, serving as precursors for the synthesis of a wide array of more complex molecules, including pharmaceuticals, fragrances, and dyestuffs. britannica.comfiveable.me This transformation is a cornerstone of functional group interconversions, allowing chemists to strategically modify molecular structures. fiveable.me

The oxidation of secondary alcohols can be achieved using various oxidizing agents, with common examples including potassium dichromate (K₂Cr₂O₇) and pyridinium (B92312) chlorochromate (PCC). fiveable.me Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols typically stops at the ketone stage, as ketones are generally resistant to further oxidation under many conditions. britannica.comjackwestin.com This selectivity makes the reaction a reliable and widely used method in multi-step syntheses. libretexts.org Beyond oxidation, secondary alcohols can participate in other crucial reactions, such as dehydration to form alkenes and substitution reactions, further highlighting their role as pivotal intermediates in organic synthesis. fiveable.mejackwestin.com

Role of Cyclopentane (B165970) Moieties in Molecular Design and Reactivity

In the field of medicinal chemistry, cyclopentane and its derivatives are of particular interest. The cyclopentane ring can serve as a non-classical bioisostere, mimicking the spatial arrangement and electronic properties of other functional groups. For instance, cyclopentane-1,3-dione has been explored as a novel isostere for the carboxylic acid functional group, demonstrating similar acidity and potential for interaction with biological targets. acs.orgresearchgate.netnih.gov This strategy of isosteric replacement is valuable for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov The defined conformational possibilities of the cyclopentane ring can also help in designing molecules that fit precisely into the binding sites of proteins and enzymes.

Historical Context of Aliphatic Cyclopentyl Alcohols in Chemical Research

The study of aliphatic alcohols has a long history, forming a significant part of the foundation of modern organic chemistry. nist.gov Early research focused on the isolation of alcohols from natural sources and the investigation of their basic properties and reactions. A landmark publication in 1947, the "Selected Values of Properties of Hydrocarbons" (also known as the 'API 44 green volume'), was among the first comprehensive efforts to survey and standardize data on a large group of related organic compounds, which laid the groundwork for systematic studies of compounds including alcohols. nist.gov

Research specifically targeting aliphatic alcohols expanded significantly with the development of new synthetic methods in the 20th century. nist.gov While cyclopentanol (B49286) itself, the simplest cyclopentyl alcohol, has been known and studied for a considerable time, the systematic investigation of more complex aliphatic cyclopentyl alcohols like 1-cyclopentylpropan-2-ol is a more recent endeavor. foodb.ca The synthesis and characterization of such molecules have been driven by the broader pursuit of novel building blocks for organic synthesis and the desire to understand how the combination of an aliphatic chain and a cyclic moiety influences molecular properties. The development of organometallic reagents, such as Grignard reagents, provided practical routes to synthesize a wide variety of secondary alcohols, including those with cyclic substituents. pearson.comquora.com

Overview of Research Trajectories for Novel Organic Compounds

Current research in organic chemistry is characterized by several key trends that guide the investigation of novel compounds like this compound. A major focus is on the development of sustainable and green chemistry, which seeks to use environmentally benign reagents and solvents, improve energy efficiency, and utilize renewable feedstocks. researchgate.netneuroquantology.com

Another significant trajectory is the advancement of catalytic methods, including transition metal catalysis, organocatalysis, and photoredox catalysis. afjbs.com These methods offer powerful tools for constructing complex molecules with high precision and efficiency, enabling reactions that were previously difficult to achieve. afjbs.com Furthermore, the integration of computational chemistry and machine learning is transforming how new molecules are designed and how synthetic pathways are optimized. researchgate.netafjbs.com These computational tools allow for the prediction of molecular properties and reaction outcomes, accelerating the discovery process. researchgate.netneuroquantology.com Research into novel organic materials, such as conductive polymers and materials for energy storage, also drives the synthesis of new organic compounds with specific functional properties. neuroquantology.comilovephd.com The exploration of compounds like this compound fits within this landscape as a potential intermediate or building block for creating more complex, functional molecules for applications in materials science, agrochemicals, and pharmaceuticals. neuroquantology.com

Chemical Profile of this compound

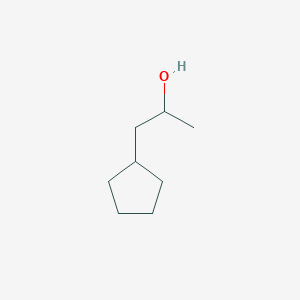

The compound this compound is a secondary alcohol with the chemical formula C₈H₁₆O. nih.gov It features a cyclopentyl group attached to a three-carbon propyl chain, with a hydroxyl group on the second carbon of the propyl chain.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₁₆O | nih.gov |

| Molecular Weight | 128.21 g/mol | nih.gov |

| CAS Number | 90200-62-7 | nih.gov |

| Synonyms | 2-hydroxypropylcyclopentane | nih.gov |

| InChIKey | KJIPGYIYUKEUJJ-UHFFFAOYSA-N | nih.gov |

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| XLogP3 | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 128.120115130 Da | nih.gov |

| Monoisotopic Mass | 128.120115130 Da | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Heavy Atom Count | 9 | nih.gov |

Synthesis and Reactivity

The synthesis of this compound, as a secondary alcohol, can be conceptually approached through established organometallic reactions. A common and effective method for creating such alcohols is the Grignard reaction. libretexts.orgpearson.com This would involve the reaction of a Grignard reagent, such as cyclopentylmethylmagnesium bromide, with an aldehyde like acetaldehyde (B116499). Alternatively, the reaction of cyclopentylmagnesium bromide with propylene (B89431) oxide would also yield the target molecule. Another potential route involves the reduction of the corresponding ketone, 1-cyclopentylpropan-2-one.

The reactivity of this compound is characteristic of a secondary alcohol. evitachem.com The primary site of reaction is the hydroxyl group and the adjacent carbon atom. Key reactions include:

Oxidation: As a secondary alcohol, it can be oxidized to the corresponding ketone, 1-cyclopentylpropan-2-one. britannica.comjackwestin.com

Dehydration: In the presence of a strong acid, it can undergo dehydration to yield a mixture of alkenes. fiveable.me

Esterification: Reaction with a carboxylic acid or its derivative will form an ester. britannica.com

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and then be displaced by a nucleophile. jackwestin.com

Potential Research Applications

Given its structure as a secondary alcohol containing a cyclopentyl moiety, this compound can be considered a useful building block in organic synthesis. Its potential applications are rooted in its ability to be transformed into other functional molecules. The ketone derived from its oxidation, 1-cyclopentylpropan-2-one, could serve as a key intermediate in the synthesis of more complex structures. The chiral nature of this compound (the carbon bearing the hydroxyl group is a stereocenter) also suggests its potential use in asymmetric synthesis, either as a chiral auxiliary or as a starting material for the synthesis of enantiomerically pure compounds. chemsrc.com Compounds with similar structural motifs have been investigated in the context of pharmaceutical research and materials science. vulcanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

1-cyclopentylpropan-2-ol |

InChI |

InChI=1S/C8H16O/c1-7(9)6-8-4-2-3-5-8/h7-9H,2-6H2,1H3 |

InChI Key |

KJIPGYIYUKEUJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CCCC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopentylpropan 2 Ol

Stereoselective Synthesis of 1-Cyclopentylpropan-2-ol Enantiomers

The controlled synthesis of individual enantiomers of this compound is of paramount importance. Various strategies have been developed to achieve this, ranging from catalytic asymmetric reactions to the resolution of racemic mixtures.

Asymmetric Catalysis in C-C Bond Formation for Chiral Alcohols

The formation of the carbon-carbon bond that establishes the chiral center is a direct and efficient approach to enantiomerically enriched alcohols. Asymmetric catalysis provides a powerful tool to achieve this, where a small amount of a chiral catalyst can generate a large quantity of a single enantiomer product. frontiersin.org Conceptually, the synthesis of this compound via this method would involve the asymmetric addition of a methyl group equivalent to cyclopentylacetaldehyde or the addition of a cyclopentylmethyl group to acetaldehyde (B116499), mediated by a chiral catalyst.

While specific examples for the synthesis of this compound via asymmetric C-C bond formation are not extensively documented, the principles can be drawn from well-established methodologies. For instance, the use of chiral organometallic reagents or the catalysis of reactions between achiral precursors using chiral ligands can afford the desired chiral alcohol with high enantioselectivity. frontiersin.org The development of such catalytic systems often focuses on creating a chiral environment around the reacting centers, which energetically favors the formation of one enantiomer over the other.

Enantioselective Reductions of Precursor Ketones

A prevalent and highly effective strategy for the synthesis of enantiomerically pure this compound is the enantioselective reduction of its corresponding prochiral ketone, 1-cyclopentylpropan-2-one (also known as cyclopentyl methyl ketone). This approach utilizes chiral catalysts or reagents to stereoselectively deliver a hydride to one of the two prochiral faces of the carbonyl group.

Numerous catalytic systems have been developed for this purpose. For example, the use of chiral metal complexes, such as those based on ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands, has been shown to be effective in the asymmetric hydrogenation of ketones. These catalysts can achieve high conversions and excellent enantiomeric excess (ee).

A notable example involves the use of a manganese(I) complex bearing a chiral PNP pincer ligand for the hydrogenation of aliphatic ketones. In the case of cyclopentyl methyl ketone, this catalytic system has demonstrated the ability to produce this compound with an enantiomeric ratio of 87:13 at high conversion rates.

| Catalyst System | Substrate | Product | Enantiomeric Ratio (e.r.) |

| Manganese(I) with chiral PNP pincer ligand | Cyclopentyl methyl ketone | This compound | 87:13 |

This table presents data on the enantioselective reduction of cyclopentyl methyl ketone.

Chiral Auxiliary-Mediated Synthesis Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com This method is highly reliable and allows for the synthesis of a wide array of chiral compounds. wikipedia.orgthieme-connect.com

For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule to control the stereochemical outcome of a key bond-forming step. For instance, an achiral enolate derived from a carboxylic acid esterified with a chiral alcohol can undergo diastereoselective alkylation. Subsequent removal of the auxiliary would furnish the chiral carboxylic acid, which can then be converted to the target alcohol.

Commonly used chiral auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine derivatives. wikipedia.orgsigmaaldrich.com The choice of auxiliary depends on the specific reaction and desired stereochemical outcome. The principle relies on the steric and electronic properties of the auxiliary to create a biased environment for the incoming reagent, leading to the preferential formation of one diastereomer. wikipedia.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create stereochemically complex molecules. nih.gov Enzymes, such as oxidoreductases (e.g., alcohol dehydrogenases), are particularly adept at catalyzing the enantioselective reduction of ketones to produce chiral alcohols with high enantiomeric purity. researchgate.net

In the context of this compound synthesis, a key chemoenzymatic strategy involves the enzymatic reduction of 1-cyclopentylpropan-2-one. Various commercially available lipases and alcohol dehydrogenases have been screened for their effectiveness in resolving racemic alcohols or reducing prochiral ketones. nih.gov For example, lipases like Candida antarctica lipase (B570770) B (CAL-B) and Humicola lanuginosa lipase (HLL) have shown great utility in the kinetic resolution of secondary alcohols. nih.gov

The reduction of aliphatic ketones catalyzed by a secondary alcohol dehydrogenase (SADH) from Thermoanaerobacter ethanolicus is known to afford (S)-alcohols in high enantiomeric purities. researchgate.net This approach offers a green and efficient alternative to traditional chemical methods.

| Biocatalyst | Substrate Type | Product | Key Feature |

| Candida antarctica lipase B (CAL-B) | Racemic secondary alcohols | Enantiomerically enriched alcohol and ester | High enantioselectivity in kinetic resolution |

| Humicola lanuginosa lipase (HLL) | Racemic secondary alcohols | Enantiomerically enriched alcohol and ester | Effective for kinetic resolution |

| Secondary alcohol dehydrogenase (SADH) | Aliphatic ketones | (S)-alcohols | High enantiomeric purity for the (S)-enantiomer |

This table highlights examples of enzymes used in the chemoenzymatic synthesis of chiral alcohols.

Resolution of Racemic Mixtures via Classical and Chromatographic Methods

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through various methods, including classical resolution by diastereomeric salt formation and chromatographic techniques.

Classical Resolution: This method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically an acid or a base, to form a pair of diastereomeric salts. libretexts.orgrsc.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org For this compound, this would involve its conversion to a derivative, such as a phthalate (B1215562) half-ester, which can then be reacted with a chiral base like brucine (B1667951) or strychnine (B123637) to form diastereomeric salts. libretexts.org After separation, the pure enantiomer of the alcohol can be regenerated.

Chromatographic Resolution: Chiral chromatography is a powerful technique for the separation of enantiomers. This can be done using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation. For secondary alcohols like this compound, derivatization to esters, such as acetates, can improve separation on certain chiral columns. nih.gov Chiral GC analysis on columns like CP Chirasil-DEX CB has been shown to be effective for resolving acetylated secondary alcohols. nih.gov

| Resolution Method | Principle | Application to this compound |

| Classical Resolution | Formation and separation of diastereomeric salts. libretexts.orgrsc.org | Derivatization to an acidic ester followed by salt formation with a chiral base. libretexts.org |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation of enantiomers or their derivatives. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. nih.gov | Analysis and separation, often after derivatization to a more volatile ester. nih.gov |

This table summarizes common methods for the resolution of racemic this compound.

Development of Novel Synthetic Routes to this compound

The quest for more efficient and sustainable synthetic methods continues to drive innovation in organic chemistry. Several novel approaches have emerged that could potentially be applied to the synthesis of this compound.

One such method involves the use of the Vilsmeier-Haack reagent, which can be prepared from environmentally benign starting materials. scirp.org This reagent has been shown to convert primary and secondary alcohols into alkyl formates or alkyl chlorides depending on the reaction conditions. scirp.org While not a direct route to the chiral alcohol, this methodology could be integrated into a broader synthetic strategy.

Another promising approach is the asymmetric synthesis of secondary alcohols from primary alcohols via intramolecular carbenoid C–H insertion. rsc.orgresearchgate.net This method involves the conversion of a primary alcohol into an α'-alkoxy-α-diazoketone, which then undergoes a rhodium(II)-catalyzed asymmetric C–H insertion to form a cyclic ketone. Subsequent reduction would yield the desired chiral secondary alcohol. This strategy offers a unique way to construct the chiral center with high enantioselectivity.

Furthermore, the development of new catalytic systems for the hydration of alkynes presents another potential route. thieme.de A tandem process involving the formic acid-promoted hydration of an appropriate alkyne followed by an iridium-catalyzed transfer hydrogenation could provide a one-pot synthesis of the alcohol. thieme.de While not inherently asymmetric, this could be combined with a resolution step or an asymmetric transfer hydrogenation to access the enantiomerically pure product.

Grignard Reaction Modifications and Optimization

The Grignard reaction remains a cornerstone for the formation of carbon-carbon bonds and the synthesis of alcohols. The preparation of this compound can be readily achieved through the reaction of a cyclopentylmethylmagnesium halide with acetaldehyde or by the reaction of an ethylmagnesium halide with cyclopentylacetaldehyde.

Reaction Scheme:

Route A: Cyclopentylmethylmagnesium bromide + Acetaldehyde → this compound

Route B: Ethylmagnesium bromide + Cyclopentylacetaldehyde → this compound

Optimization of Grignard reactions is crucial for maximizing yield and minimizing side reactions. numberanalytics.comnumberanalytics.com Key parameters to consider include the choice of solvent, temperature, and the method of reagent preparation. numberanalytics.comnumberanalytics.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard due to their ability to solvate the magnesium center, although the use of more environmentally benign solvents is an area of active research. numberanalytics.com The reaction temperature must be carefully controlled to prevent side reactions such as enolization of the aldehyde and Wurtz coupling. numberanalytics.com

Continuous flow processes using fluidized bed reactors for the preparation of Grignard reagents offer a safer and more scalable alternative to traditional batch methods. google.com This approach allows for better heat and mass transfer, which is critical for the highly exothermic formation of the Grignard reagent. google.com Activation of the magnesium metal, for instance with iodine or 1,2-dibromoethane, is often necessary to initiate the reaction by removing the passivating oxide layer. google.com

Table 1: Optimization of Grignard Reaction Conditions for Secondary Alcohol Synthesis

| Parameter | Variation | Expected Outcome on Yield and Purity |

| Solvent | Diethyl Ether | Standard, good yield, volatile and flammable. |

| Tetrahydrofuran (THF) | Higher boiling point, can increase reaction rate. | |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener alternative, derived from biomass. | |

| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity. |

| Grignard Reagent | Prepared in situ | Freshly prepared reagent is more reactive. |

| Commercial solution | Convenient but may have lower activity. | |

| Addition Rate | Slow, dropwise addition | Minimizes side reactions and controls exotherm. |

Organometallic Reagent Chemistry in C-C Coupling

Beyond Grignard reagents, other organometallic compounds are instrumental in the formation of the carbon framework of this compound. Organolithium reagents, for example, are generally more reactive than their Grignard counterparts. rug.nl The synthesis could be envisioned by the reaction of ethyllithium (B1215237) with cyclopentylacetaldehyde.

Transition metal-catalyzed cross-coupling reactions provide powerful alternatives for constructing the C-C bond. nih.gov The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a versatile method for creating C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds. pressbooks.publibretexts.org For the synthesis of this compound, a possible strategy would involve the coupling of a cyclopentylboronic acid derivative with a 2-halopropane derivative, followed by functional group manipulation to install the hydroxyl group.

Gilman reagents (lithium diorganocuprates) are another class of organometallic compounds that excel in C-C bond formation, particularly in reactions with organohalides. libretexts.org A Gilman reagent like lithium diethylcuprate could react with a cyclopentylmethyl halide to form the carbon skeleton.

Table 2: Comparison of Organometallic Reagents for C-C Bond Formation

| Reagent Type | General Formula | Key Features | Potential Application for this compound |

| Grignard Reagent | R-MgX | Moderately reactive, tolerates some functional groups. | Reaction of cyclopentylmethylmagnesium halide with acetaldehyde. |

| Organolithium | R-Li | Highly reactive, less tolerant of functional groups. | Reaction of ethyllithium with cyclopentylacetaldehyde. |

| Organoborane | R-B(OR)₂ | Stable, requires a catalyst for coupling. | Suzuki-Miyaura coupling of a cyclopentylboronic ester with a 2-halopropane derivative. |

| Gilman Reagent | R₂CuLi | Less basic than Grignard/organolithium, good for coupling. | Reaction of lithium diethylcuprate with cyclopentylmethyl halide. |

Multi-Step Conversions from Readily Available Precursors

A common strategy for synthesizing this compound involves the reduction of the corresponding ketone, 1-cyclopentylpropan-2-one. nih.gov This ketone can be synthesized through various established methods, such as the acylation of a cyclopentyl-containing precursor. The reduction of the ketone to the secondary alcohol can be achieved with a variety of reducing agents, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Another plausible multi-step synthesis starts from cyclopentene (B43876). quora.com Hydrobromination of cyclopentene would yield bromocyclopentane, which can then be used to form cyclopentylmagnesium bromide. quora.com Subsequent reaction with acetaldehyde would produce the target alcohol as a racemic mixture. quora.com

A synthetic route starting from cyclopentylacetic acid is also conceivable. google.com The acid could be converted to its acid chloride and then reacted with an organocadmium or organocuprate reagent to form the ketone, 1-cyclopentylpropan-2-one, which is then reduced. Alternatively, the ester of cyclopentylacetic acid could be reacted with a methyl Grignard reagent, although this would lead to the tertiary alcohol, 2-cyclopentylpropan-2-ol, after double addition.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of synthesizing this compound, several green strategies can be implemented.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical approach for the alkylation of alcohols. rsc.orgrsc.org In this process, a secondary alcohol can be temporarily oxidized to a ketone by a catalyst, which then facilitates a C-C bond-forming reaction with a primary alcohol (which is also oxidized to an aldehyde in situ), followed by the reduction of the intermediate back to a new, more complex alcohol. rsc.orgrsc.orgiisertirupati.ac.in This avoids the need for pre-functionalized starting materials and stoichiometric reagents, with water being the only byproduct. rsc.org

The use of biocatalysts, such as enzymes, offers a highly selective and environmentally benign route to chiral alcohols. For example, a ketone reductase could be employed for the asymmetric reduction of 1-cyclopentylpropan-2-one to yield enantiomerically enriched this compound. Lipases can also be used for the kinetic resolution of a racemic mixture of the alcohol.

Furthermore, the choice of solvents and reagents can be guided by green chemistry principles. sciepub.com Utilizing water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and replacing toxic reagents with greener alternatives are all important considerations. sciepub.comnih.gov For instance, the oxidation of alcohols, a reverse reaction to the synthesis of this compound, has seen the development of catalytic systems using molecular oxygen or hydrogen peroxide as the oxidant, which are much cleaner than traditional chromium-based reagents. acs.orgorganic-chemistry.org

Optimization of Reaction Conditions and Yields

Solvent Effects on Stereoselectivity and Reaction Kinetics

The solvent can play a critical role in the outcome of a chemical reaction, influencing both its rate and stereoselectivity. In the synthesis of this compound, particularly in stereoselective variants, the choice of solvent is paramount. The solvent can affect the aggregation state of organometallic reagents and the geometry of the transition state.

In stereoselective reductions of 1-cyclopentylpropan-2-one or in the asymmetric addition of an organometallic reagent to an aldehyde, the polarity and coordinating ability of the solvent can influence the facial selectivity of the attack on the carbonyl group. Non-coordinating solvents may favor a certain transition state geometry, while coordinating solvents can interact with the catalyst or reagents, altering the steric environment and thus the stereochemical outcome. In some cases, a mixture of solvents can provide the optimal balance of reactivity and selectivity.

Table 3: Hypothetical Solvent Effects on the Asymmetric Reduction of 1-Cyclopentylpropan-2-one

| Solvent | Polarity (Dielectric Constant) | Coordinating Ability | Expected Effect on Enantiomeric Excess (e.e.) |

| Hexane | Low | Non-coordinating | May lead to aggregation of reagents, variable e.e. |

| Toluene | Low | Non-coordinating (π-system) | Can influence catalyst-substrate interactions. |

| Diethyl Ether | Medium | Coordinating | Can solvate metal centers, potentially improving selectivity. |

| Tetrahydrofuran (THF) | Medium | Strongly coordinating | Often provides good balance of solubility and reactivity. |

| Dichloromethane | Medium | Weakly coordinating | Can influence reaction kinetics and catalyst stability. |

Catalyst Design and Ligand Effects in Alcohol Synthesis

For the catalytic synthesis of this compound, particularly in its enantiomerically pure form, the design of the catalyst is of utmost importance. In asymmetric synthesis, a chiral catalyst, typically a metal complex with a chiral ligand, is employed to control the stereochemistry of the product.

In the case of asymmetric reduction of 1-cyclopentylpropan-2-one, catalysts based on ruthenium, rhodium, or iridium with chiral phosphine ligands (e.g., BINAP) or diamine ligands are commonly used. The steric and electronic properties of the ligand create a chiral environment around the metal center, which directs the hydride transfer to one face of the ketone.

For asymmetric C-C bond-forming reactions, such as the addition of an organometallic reagent to an aldehyde, chiral ligands can be used to modify the reactivity and selectivity of the organometallic species. For example, chiral amino alcohols can be used as ligands in the addition of dialkylzinc reagents to aldehydes.

The development of catalysts for "borrowing hydrogen" reactions also relies heavily on ligand design. Pincer-type ligands and those based on N-heterocyclic carbenes (NHCs) have been shown to be effective in promoting the catalytic cycle of alcohol alkylation. rsc.org The electronic and steric properties of the ligand influence the efficiency of both the dehydrogenation and hydrogenation steps. rsc.org

Table 4: Overview of Catalyst Systems for Secondary Alcohol Synthesis

| Catalyst System | Ligand Type | Reaction Type | Potential for this compound Synthesis |

| Ru/Rh/Ir-Chiral Phosphine | e.g., BINAP, P-Phos | Asymmetric Hydrogenation | Enantioselective reduction of 1-cyclopentylpropan-2-one. |

| Chiral Amino Alcohol-Zn(Et)₂ | e.g., (-)-DAIB | Asymmetric Alkylation | Enantioselective addition of ethylzinc (B8376479) to cyclopentylacetaldehyde. |

| Co/Ni/Ru-Pincer or NHC | Pincer, N-Heterocyclic Carbene | Borrowing Hydrogen | Alkylation of a simpler secondary alcohol with a primary alcohol to build the target structure. |

| Cu/TEMPO | Bipyridine, Phenanthroline | Aerobic Oxidation (Reverse Reaction) | Could be used in a kinetic resolution of racemic this compound. mdpi.com |

Temperature and Pressure Influence on Reaction Outcomes

Influence on Catalytic Hydrogenation of Cyclopentylacetone

Catalytic hydrogenation is a widely utilized method for the reduction of ketones to secondary alcohols. The rate of these reactions is typically dependent on temperature, hydrogen pressure, catalyst type, and substrate concentration. chimia.ch For the synthesis of this compound from cyclopentylacetone, both temperature and pressure play pivotal roles in achieving high yield and selectivity.

Temperature Effects:

Generally, an increase in reaction temperature accelerates the rate of hydrogenation. mdpi.com However, for many catalytic processes, there exists an optimal temperature range. Exceeding this temperature can lead to a decrease in reaction rate and selectivity due to several factors. osti.gov Studies on the hydrogenation of other carbonyl compounds, such as phenol, have shown a "roll-over" in reaction rate with increasing temperature, where higher temperatures can promote the formation of dehydrogenated adsorbates that poison the catalyst and block active sites. osti.gov While a higher temperature can provide the necessary activation energy, it might also favor side reactions like dehydration of the resulting alcohol or other decomposition pathways. In some catalytic systems, increasing the temperature from 40°C to 100°C has been shown to provide a modest increase in yield, but further increases to 120°C can result in lower yields. rsc.org

Pressure Effects:

Hydrogen pressure is a crucial parameter in catalytic hydrogenation. chimia.ch An increase in hydrogen pressure generally leads to a higher concentration of hydrogen on the catalyst surface, which can enhance the reaction rate. osti.gov For ketone hydrogenation, operating at elevated hydrogen pressures is common to ensure sufficient hydrogen availability and promote the desired reduction. Systems for direct hydrogenation of ketones have been developed to operate efficiently even at ambient pressure, offering a more convenient alternative to methods requiring specialized high-pressure equipment. rsc.org However, in some cases, the product yield does not show a significant dependency on the operating pressure within a certain range. For instance, in CO2 hydrogenation studies, the yield of C2+ hydrocarbons was found to be highest at 1 bar. mdpi.com The interplay between pressure and temperature is critical; for example, at higher temperatures where catalyst poisoning by adsorbates is more likely, increasing hydrogen pressure can help mitigate this effect by increasing hydrogen coverage on the catalyst surface and removing the site-blocking species. osti.gov

The following table summarizes the general influence of temperature and pressure on the catalytic hydrogenation of ketones, which is analogous to the synthesis of this compound.

| Parameter | Condition | General Effect on Ketone Hydrogenation | Rationale |

| Temperature | Increase within optimal range | Increased reaction rate | Provides sufficient activation energy for the reaction. mdpi.com |

| Increase above optimal range | Decreased yield and selectivity | Promotes side reactions (e.g., dehydration) and potential catalyst deactivation. osti.gov | |

| Pressure (H₂) | Increase | Increased reaction rate | Increases hydrogen concentration on the catalyst surface, enhancing the reduction process. chimia.chosti.gov |

| Decrease | Decreased reaction rate | May limit the availability of hydrogen for the reaction, slowing the conversion. chimia.ch |

Influence on Grignard Reactions

The Grignard reaction is a fundamental method for forming carbon-carbon bonds and synthesizing alcohols. organic-chemistry.orglibretexts.org To produce this compound, one could react cyclopentylmethylmagnesium halide with acetaldehyde or an ethyl Grignard reagent with cyclopentylacetaldehyde. These reactions are notoriously exothermic, making temperature control a primary concern for ensuring a successful and safe reaction. mt.com

Temperature Effects:

The temperature of a Grignard reaction must be carefully managed. Low temperatures, often between 0°C and room temperature (20–25°C), are typically employed to control the exothermic nature of the reagent's addition to the carbonyl group. Maintaining a low temperature helps to minimize side reactions. With sterically hindered ketones, Grignard reagents can act as a base, leading to deprotonation and the formation of an enolate, which results in the recovery of the starting ketone after workup. organic-chemistry.org Higher temperatures can exacerbate these and other side reactions, such as reduction, thereby lowering the yield of the desired alcohol. In some stereoselective syntheses, temperature can even influence the stereochemical outcome, with some reactions exhibiting an "inversion temperature" where the stereoselectivity is reversed upon crossing it. nih.gov

Pressure Effects:

Standard Grignard reactions are typically conducted at atmospheric pressure in a sealed flask under an inert atmosphere (e.g., dry nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture. Therefore, external pressure is not usually a manipulated variable. However, the vapor pressure of the solvent, which is often a low-boiling-point ether like diethyl ether or tetrahydrofuran (THF), is dependent on the reaction temperature. chemrxiv.org If the reaction is allowed to proceed uncontrolled, the heat generated can cause the solvent to boil vigorously, leading to a pressure buildup within the reaction vessel. chemrxiv.org This underscores the importance of temperature control for maintaining a safe operating pressure.

The following table outlines the influence of temperature on Grignard reactions for alcohol synthesis.

| Parameter | Condition | General Effect on Grignard Reaction | Rationale |

| Temperature | Low (e.g., 0 °C to RT) | Higher yield and selectivity | Minimizes the rate of side reactions such as enolization and reduction; controls the exotherm. organic-chemistry.org |

| High (e.g., reflux) | Lower yield of desired alcohol | Increases the likelihood of side reactions and can pose a safety hazard due to solvent boiling. mt.comchemrxiv.org |

Elucidation of Stereochemical Features and Conformational Analysis

Advanced Spectroscopic Techniques for Stereoisomer Differentiation

Spectroscopic methods that are sensitive to the chiral nature of molecules are indispensable for differentiating between enantiomers and determining their absolute configuration.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-bond and through-space correlations between protons, respectively.

For 1-Cyclopentylpropan-2-ol, a COSY spectrum would reveal the coupling between the proton on the chiral center (C2) and the protons of the adjacent methyl (C3) and methylene (B1212753) (C1) groups. A NOESY spectrum would provide information about the spatial proximity of different protons, which can help in assigning the relative stereochemistry in diastereomeric derivatives or in determining the preferred conformation of the molecule.

Illustrative 2D NMR Data for this compound This table is a hypothetical representation of expected 2D NMR correlations.

| Proton (¹H) | Correlated Proton(s) (COSY) | Correlated Proton(s) (NOESY) |

| H on C1 | H on C2, H on cyclopentyl ring | H on C2, H on C3, H on cyclopentyl ring |

| H on C2 (CH-OH) | H on C1, H on C3 | H on C1, H on C3, H on cyclopentyl ring |

| H on C3 (CH₃) | H on C2 | H on C1, H on C2 |

| H on cyclopentyl ring | H on C1, other cyclopentyl protons | H on C1, H on C2 |

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This differential absorption, known as the Cotton effect, can be positive or negative and is highly sensitive to the absolute configuration of the molecule. thieme-connect.de

To determine the absolute configuration of this compound, one would measure the CD spectrum of a purified enantiomer and compare it to the theoretically predicted spectrum for a known configuration (e.g., the R-enantiomer). mdpi.com A match between the experimental and theoretical spectra would allow for the unambiguous assignment of the absolute configuration. mtoz-biolabs.com

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical techniques that extend the principles of circular dichroism to vibrational transitions. wikipedia.orgwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in the intensity of right and left circularly polarized Raman scattered light. wikipedia.orgwikipedia.org

These techniques provide detailed information about the three-dimensional structure of chiral molecules in solution. hindsinstruments.com The VCD and ROA spectra are unique for each enantiomer and are highly sensitive to conformational changes. wikipedia.orgwikipedia.org By comparing the experimental VCD and ROA spectra of this compound with those predicted by quantum chemical calculations, it is possible to determine its absolute configuration and predominant solution-phase conformation. nih.gov

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. springernature.com This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of the spatial arrangement of all atoms. carleton.eduuwaterloo.canih.gov

While obtaining a suitable single crystal of this compound itself may be challenging due to its low melting point, it is often possible to prepare a crystalline derivative. For instance, reacting the alcohol with a chiral carboxylic acid to form a diastereomeric ester can facilitate crystallization. The absolute configuration of the derivative can then be determined by X-ray crystallography, which in turn reveals the absolute configuration of the original alcohol. springernature.com

Computational Chemistry for Conformational Landscapes

Computational chemistry provides invaluable insights into the conformational preferences and energetic landscapes of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and properties of molecules. mdpi.com DFT calculations can be employed to determine the ground state geometries of the different possible conformers of this compound. researchgate.net By performing a conformational search and optimizing the geometry of each conformer, their relative energies can be calculated, allowing for the identification of the most stable conformations. researchgate.net This information is crucial for interpreting experimental spectroscopic data and understanding the molecule's behavior. researchgate.net

Illustrative DFT Calculation Results for this compound Conformers This table is a hypothetical representation of the relative energies of different conformers of this compound calculated using DFT.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | 0.00 | 65.2 |

| 2 | 0.50 | 25.1 |

| 3 | 1.20 | 9.7 |

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Due to a lack of specific published molecular dynamics simulations for this compound, this section will outline the theoretical approach and expected outcomes of such a study. Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the atomic motions over time, MD can provide detailed insights into the conformational landscape, flexibility, and intermolecular interactions of a molecule.

A typical MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box of water or a non-polar solvent, and then solving Newton's equations of motion for each atom. This would generate a trajectory of the molecule's conformations over a specified time period.

Expected Insights from MD Simulations:

Conformational Sampling: Identification of the most stable and frequently occurring conformations of the cyclopentane (B165970) ring (envelope and twist forms) and the propanol (B110389) side chain.

Dihedral Angle Distributions: Analysis of the probability of different rotational states (gauche, anti) around the C-C bonds of the side chain.

Hydrogen Bonding Dynamics: In a protic solvent, the dynamics of hydrogen bond formation and breaking between the hydroxyl group of this compound and solvent molecules could be investigated.

A hypothetical data table summarizing potential findings from an MD simulation is presented below.

| Simulation Parameter | Hypothetical Value/Observation |

| Simulation Time | 100 ns |

| Predominant Cyclopentane Conformation | Envelope |

| Key Dihedral Angle (C-C-C-O) Population | 65% gauche, 35% anti |

| Average Intramolecular H-bond Lifetime | Data not available |

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters. These calculations provide a theoretical framework for understanding the relationship between a molecule's electronic structure and its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei in this compound would allow for the assignment of experimental spectra and provide validation for the computed low-energy conformations. The calculated chemical shifts are highly sensitive to the local electronic environment of each nucleus.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) can help identify the characteristic vibrational modes of the molecule. For this compound, key frequencies would include the O-H stretching, C-O stretching, and various C-H stretching and bending modes.

Below is a hypothetical table of calculated NMR chemical shifts for a plausible low-energy conformer of this compound.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| C1 (CH₂) | 45.2 | 1.35 |

| C2 (CH-OH) | 68.9 | 3.80 |

| C3 (CH₃) | 23.5 | 1.15 |

| Cα (Cyclopentyl CH) | 40.1 | 1.90 |

| Cβ (Cyclopentyl CH₂) | 25.8 | 1.60 |

| Cγ (Cyclopentyl CH₂) | 25.5 | 1.55 |

| OH | - | 2.50 (exchangeable) |

Intramolecular Interactions and Their Influence on Conformation

The conformation of this compound is significantly influenced by a network of non-covalent intramolecular interactions. These interactions, though weak individually, collectively play a crucial role in determining the molecule's preferred three-dimensional structure.

Steric Hindrance: Repulsive steric interactions between the bulky cyclopentyl group and the methyl group on the propanol side chain will restrict rotation around the connecting C-C bond. This steric clash will favor conformations that maximize the distance between these groups.

Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the hydroxyl group and the cyclopentyl ring is a key consideration. Although a classic hydrogen bond is unlikely due to the geometry, weak C-H···O interactions could contribute to the stability of certain conformations.

Mechanistic Investigations of 1 Cyclopentylpropan 2 Ol Reactions and Derivatizations

Reaction Mechanism Elucidation for Conversions Involving the Hydroxyl Group

The hydroxyl group is the primary site of reactivity in 1-Cyclopentylpropan-2-ol, participating in nucleophilic substitution, elimination, oxidation, and reduction reactions. The specific pathway followed is influenced by factors such as the nature of the reagents, solvent, and temperature.

Nucleophilic Substitution Reactions (SN1/SN2 Pathways)

Nucleophilic substitution reactions of this compound involve the replacement of the hydroxyl group by a nucleophile. For this to occur, the hydroxyl group must first be converted into a better leaving group, typically by protonation in the presence of a strong acid. libretexts.orgchemguide.co.uk The subsequent mechanism can proceed via either an SN1 or SN2 pathway.

SN1 Pathway: In the presence of a protic solvent and a non-basic nucleophile, the reaction tends to follow a unimolecular (SN1) mechanism. This two-step process begins with the slow departure of the leaving group (e.g., water after protonation) to form a secondary carbocation intermediate. chemguide.co.uklibretexts.org This carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. The rate of the SN1 reaction is dependent only on the concentration of the substrate. pages.dev Secondary carbocations, like the one formed from this compound, are more stable than primary carbocations, making the SN1 pathway feasible. libretexts.org

SN2 Pathway: A bimolecular (SN2) mechanism is favored by strong, non-bulky nucleophiles and aprotic polar solvents. libretexts.org This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemguide.co.uk The reaction proceeds with an inversion of stereochemistry at the chiral center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. pages.dev For secondary substrates like this compound, the SN2 pathway is subject to steric hindrance from the cyclopentyl group and the methyl group, which can slow the reaction rate compared to primary substrates. libretexts.org

| Factor | SN1 Pathway | SN2 Pathway |

| Substrate | Favored by tertiary > secondary | Favored by primary > secondary |

| Nucleophile | Weak, non-basic nucleophiles | Strong, often negatively charged nucleophiles |

| Solvent | Protic solvents (e.g., water, ethanol) | Aprotic polar solvents (e.g., acetone, DMSO) |

| Kinetics | Unimolecular (rate = k[substrate]) pages.dev | Bimolecular (rate = k[substrate][nucleophile]) pages.dev |

| Stereochemistry | Racemization | Inversion of configuration |

| Intermediate | Carbocation libretexts.org | Transition state libretexts.org |

Elimination Reactions (E1/E2 Pathways)

In the presence of a strong acid and heat, this compound can undergo dehydration to form alkenes. masterorganicchemistry.com This elimination reaction can proceed through either a unimolecular (E1) or bimolecular (E2) pathway. libretexts.org

E1 Pathway: The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, identical to the first step of an SN1 reaction. libretexts.orgiitk.ac.in A weak base then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.org E1 reactions typically follow Zaitsev's rule, which predicts that the major product will be the more substituted, and therefore more stable, alkene. libretexts.orgiitk.ac.in For this compound, this would favor the formation of 1-cyclopentylprop-1-ene over 3-cyclopentylprop-1-ene. The rate of the E1 reaction is unimolecular, depending only on the concentration of the substrate. youtube.com

E2 Pathway: The E2 mechanism is a one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. libretexts.orglibretexts.org This pathway requires an anti-periplanar arrangement of the proton and the leaving group. The rate of the E2 reaction is bimolecular, depending on the concentrations of both the substrate and the base. iitk.ac.in E2 reactions are generally favored by strong, bulky bases which are poor nucleophiles. iitk.ac.in

| Factor | E1 Pathway | E2 Pathway |

| Substrate | Favored by tertiary > secondary > primary | Favored by tertiary > secondary > primary |

| Base | Weak bases (e.g., H₂O, ROH) iitk.ac.in | Strong, often bulky bases (e.g., KOC(CH₃)₃) |

| Solvent | Polar protic solvents | Aprotic polar solvents |

| Kinetics | Unimolecular (rate = k[substrate]) youtube.com | Bimolecular (rate = k[substrate][base]) iitk.ac.in |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Regioselectivity | Zaitsev's rule generally followed iitk.ac.in | Zaitsev or Hofmann product depending on base size |

| Intermediate | Carbocation iitk.ac.in | Concerted transition state |

Oxidation and Reduction Mechanisms

Oxidation: As a secondary alcohol, this compound can be oxidized to a ketone, specifically 1-cyclopentylpropan-2-one. This transformation can be achieved using various oxidizing agents. Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for this purpose. vaia.com Non-chromium alternatives include Swern oxidation (using oxalyl chloride and DMSO) and Dess-Martin periodinane. vaia.com The mechanism of oxidation with chromic acid typically involves the formation of a chromate (B82759) ester intermediate. This is followed by the removal of a proton from the carbon bearing the oxygen by a base (such as water), which facilitates the elimination of the chromium species and the formation of the carbon-oxygen double bond.

Reduction: While this compound is already an alcohol, the concept of reduction is more relevant to the synthesis of this compound from its corresponding ketone, 1-cyclopentylpropan-2-one. The reduction of the ketone to the secondary alcohol can be accomplished using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This forms an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product.

Mechanistic Pathways of Functional Group Interconversions on the Cyclopentyl Ring

Modifications to the cyclopentyl ring of this compound typically require precursors with unsaturation or other functional groups on the ring, as the saturated cyclopentyl ring itself is relatively inert.

Electrophilic Addition to Unsaturated Cyclopentyl Precursors

If a precursor to this compound contains a double bond within the cyclopentyl ring (i.e., a cyclopentenyl group), this site of unsaturation can undergo electrophilic addition reactions. For instance, the reaction of a cyclopentene (B43876) derivative with an electrophile like a halogen (e.g., Br₂) proceeds through a characteristic mechanism. pearson.compressbooks.pub The pi electrons of the double bond attack the electrophile, leading to the formation of a cyclic halonium ion intermediate (e.g., a bromonium ion). pressbooks.publibretexts.org This intermediate is then attacked by a nucleophile (such as a bromide ion) from the side opposite the bridging halogen. pressbooks.pub This anti-attack results in the formation of a trans-dihalogenated product. pressbooks.publibretexts.org Similarly, the acid-catalyzed addition of water follows Markovnikov's rule, where the initial protonation of the double bond forms the more stable carbocation, which is then attacked by water. mrcolechemistry.co.uk

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies are crucial for understanding the feasibility, rate, and mechanism of a chemical reaction. For this compound, these studies would primarily focus on its dehydration and oxidation reactions.

Dehydration of this compound:

The acid-catalyzed dehydration of this compound is expected to proceed via either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, leading to the formation of one or more isomeric alkenes. The predominant pathway is influenced by reaction conditions such as temperature, solvent, and the nature of the acid catalyst.

Under hydrothermal conditions, where water acts as both the solvent and a catalyst, the dehydration of secondary alcohols often favors the E1 mechanism. acs.orgacs.org This pathway involves the initial protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom yields the alkene. The stability of this carbocation intermediate is a key factor in the reaction rate. For secondary alcohols, the E1 and E2 mechanisms can be competitive. acs.org

Kinetic studies on the dehydration of analogous secondary alcohols, such as various cyclohexanols and linear alcohols, have shown that the reactions typically follow pseudo-first-order kinetics. acs.org The observed rate constant (k_obs) is influenced by the structure of the alcohol.

Table 1: Representative Kinetic Data for Dehydration of Secondary Alcohols under Hydrothermal Conditions (250 °C, 40 bar)

| Alcohol | k_obs (h⁻¹) | Predominant Mechanism |

| Cyclohexanol | 0.20 | E1 |

| 4-Heptanol | Varies | E1 is major |

Data is illustrative and based on studies of analogous compounds. acs.org

Thermodynamically, the dehydration of alcohols is an endothermic process, but the increase in entropy, as one molecule is converted into two (alkene and water), makes the reaction favorable at higher temperatures. The Gibbs free energy (ΔG) of the reaction becomes more negative as the temperature increases. The E1 mechanism is generally associated with a negative entropy of activation, while the E2 mechanism has a positive entropy of activation. acs.org

Oxidation of this compound:

The oxidation of this compound would yield 1-cyclopentylpropan-2-one. This transformation is a thermodynamically favorable process. acs.org A variety of oxidizing agents can be employed, including chromium-based reagents (e.g., chromic acid, PCC) and potassium permanganate. libretexts.org

Kinetic studies on the oxidation of secondary alcohols often reveal that the rate-determining step involves the cleavage of the α-C-H bond. orientjchem.org The reaction rate is influenced by the concentration of both the alcohol and the oxidizing agent. For instance, in the oxidation of secondary cyclic alcohols with potassium periodate (B1199274) in an acidic medium, the reaction rate was found to increase with alcohol concentration. rasayanjournal.co.in

Thermodynamic activation parameters, such as the enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*), can be determined by studying the reaction at different temperatures. Negative values for the entropy of activation are often observed in these oxidations, suggesting the formation of a more ordered transition state compared to the reactants. rasayanjournal.co.inscirea.org

Table 2: Representative Thermodynamic Activation Parameters for the Oxidation of Secondary Cyclic Alcohols

| Alcohol | Oxidant | ΔH* (kJ/mol) | ΔS* (J/mol·K) | ΔG* (kJ/mol) |

| Cyclopentanol (B49286) | K₂S₂O₈ | Value | Value | Value |

| Cyclohexanol | K₂S₂O₈ | Value | Value | Value |

Values are illustrative and would be determined experimentally for this compound. Data is based on studies of analogous compounds. scirea.org

Isotopic Labeling Studies for Mechanism Validation

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. figshare.com For this compound, this method could be employed to validate the mechanisms of its dehydration and oxidation reactions.

Validating the Dehydration Mechanism:

To distinguish between the E1 and E2 pathways in the dehydration of this compound, deuterium (B1214612) labeling can be utilized. For example, by synthesizing this compound with a deuterium atom at the C-2 position (the carbon bearing the hydroxyl group), a primary kinetic isotope effect (KIE) would be expected if the C-D bond is broken in the rate-determining step.

In an E2 mechanism, the C-H (or C-D) bond and the C-O bond break simultaneously. Therefore, a significant KIE would be observed. In a pure E1 mechanism, the rate-determining step is the formation of the carbocation, which does not involve breaking the C-H bond. Thus, a negligible KIE would be expected. Studies on other secondary alcohols have shown that the presence of a primary kinetic isotope effect in unimolecular dehydration points to the cleavage of a C-H bond in the rate-determining step. acs.org

Validating the Oxidation Mechanism:

Isotopic labeling is also instrumental in confirming the mechanism of alcohol oxidation. A key mechanistic question is whether the α-C-H bond is broken in the rate-determining step. To investigate this for this compound, the compound could be synthesized with a deuterium atom at the C-2 position (1-cyclopentylpropan-2-d-2-ol).

The rates of oxidation for the deuterated and non-deuterated alcohol would then be compared. A significant primary kinetic isotope effect (k_H/k_D > 1) would provide strong evidence that the α-C-H bond is indeed cleaved in the rate-determining step, which is a common feature in many alcohol oxidation mechanisms, including those involving chromic acid. orientjchem.orgacs.org

Furthermore, solvent isotope effects, where the reaction is carried out in D₂O instead of H₂O, can provide insights into the role of proton transfers in the mechanism, such as the deprotonation of the alcohol. nih.gov For instance, in the oxidation of benzyl (B1604629) alcohol, D₂O and ¹⁸O₂ labeling experiments have been used to determine the source of oxygen atoms in the final product. rsc.org

While direct experimental data for this compound is limited, the application of these well-established kinetic, thermodynamic, and isotopic labeling techniques would provide a comprehensive understanding of its reaction mechanisms.

Theoretical and Computational Studies of 1 Cyclopentylpropan 2 Ol Reactivity

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. For 1-Cyclopentylpropan-2-ol, these calculations reveal the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

In general, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. samipubco.com

For a secondary alcohol like this compound, the HOMO is typically localized on the oxygen atom of the hydroxyl group, reflecting its nucleophilic character. The LUMO, on the other hand, is often associated with the antibonding σ* orbital of the C-O bond.

Table 1: Representative Frontier Molecular Orbital Energies for Secondary Alcohols

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Propanol | -10.8 | 3.5 | 14.3 |

| 2-Butanol | -10.7 | 3.4 | 14.1 |

| Cyclopentanol (B49286) | -10.6 | 3.3 | 13.9 |

Note: The values in this table are representative and are based on typical computational results for secondary alcohols. Actual values may vary depending on the level of theory and basis set used in the calculation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing it in terms of localized bonds and lone pairs, which is intuitive for chemists. aiu.edu This analysis is particularly useful for understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the reactivity of alcohols.

For this compound, NBO analysis would quantify the charge distribution, revealing the partial positive charge on the hydroxyl hydrogen and the carbon atom attached to the oxygen, and the partial negative charge on the oxygen atom. This charge distribution is a key factor in its behavior as a proton donor and as a nucleophile.

The analysis also describes hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty non-bonding or antibonding orbital. These interactions contribute to the stability of the molecule and can influence its reactivity. For instance, the interaction between the lone pair of the oxygen atom and the antibonding σ(C-H) or σ(C-C) orbitals of the cyclopentyl ring can be quantified.

Table 2: Representative Natural Bond Orbital (NBO) Charges for a Secondary Alcohol (e.g., 2-Propanol)

| Atom | NBO Charge (e) |

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.45 |

| C (carbinol) | +0.25 |

Note: These are typical NBO charges for a secondary alcohol and serve as an illustrative example. The specific values for this compound would be influenced by the cyclopentyl group.

Reaction Path Analysis and Transition State Theory

Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states along the reaction path. Computational methods allow for the mapping of the potential energy surface and the calculation of activation energies, providing insights into reaction rates and selectivity.

Oxidation: The oxidation of a secondary alcohol like this compound to a ketone (1-cyclopentylpropan-2-one) can proceed through various mechanisms, often involving a metal catalyst or an oxidizing agent. mdpi.com DFT calculations on the oxidation of secondary alcohols have shown that the mechanism can involve the formation of a metal-alkoxide complex followed by a β-hydride elimination step. The energy barrier for this step is crucial in determining the reaction rate. acs.org

Dehydration: The acid-catalyzed dehydration of this compound would lead to the formation of alkenes. Computational studies on alcohol dehydration have explored both concerted (E2-like) and stepwise (E1-like) mechanisms. rsc.orgacs.org For secondary alcohols, the mechanism can be dependent on the reaction conditions and the stability of the potential carbocation intermediate. The energy profile would reveal the activation barriers for C-O bond cleavage and subsequent proton abstraction.

Esterification: The Fischer esterification of this compound with a carboxylic acid is another important transformation. Computational studies on esterification reactions have detailed the energy profile, which typically involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.com

Table 3: Representative Calculated Activation Energies for Secondary Alcohol Reactions

| Reaction | Substrate | Catalyst/Conditions | Activation Energy (kcal/mol) |

| Oxidation | 1-Phenylethanol | Cu(I)/TEMPO | ~15-20 |

| Dehydration | 2-Propanol | H-ZSM-5 | ~30-40 |

| Esterification | Isopropanol | Acidic | ~20-25 |

Note: These values are illustrative and are based on published computational studies of analogous reactions. The actual activation energies for this compound would depend on the specific reactants and conditions.

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions.

Regioselectivity: In reactions where multiple products can be formed due to different reaction sites, such as the dehydration of an unsymmetrical alcohol, computational analysis of the transition state energies for the different pathways can predict the major product. For this compound, dehydration could potentially lead to different alkene isomers. The relative stability of the transition states leading to these isomers would determine the regioselectivity.

Stereoselectivity: Many reactions involving chiral molecules, such as this compound, can produce stereoisomeric products. Computational studies can elucidate the origins of stereoselectivity by comparing the energy profiles of the pathways leading to different stereoisomers. nih.govacs.org For instance, in an enzyme-catalyzed oxidation, the docking of the (R) and (S) enantiomers of the alcohol into the active site can be modeled, and the subsequent transition state energies for the oxidation of each enantiomer can be calculated to predict which one will react faster. nih.gov

Solvation Models and Their Impact on Reaction Outcomes

Reactions are typically carried out in a solvent, and the solvent can have a profound effect on the reaction rate and selectivity. Computational solvation models are used to account for these effects.

There are two main types of solvation models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. nsf.gov They are computationally efficient and can provide a good first approximation of solvent effects on reaction energies and barriers.

Explicit Solvation Models: These models involve including a number of individual solvent molecules in the calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which are often crucial in alcohol chemistry. While more computationally expensive, explicit solvation models can provide a more accurate description of the reaction in solution. acs.org

For reactions of this compound, the choice of solvent can significantly influence the stability of charged intermediates and transition states. For example, in an E1 dehydration, a polar protic solvent would stabilize the carbocation intermediate, thus favoring this pathway. Computational studies have shown that including explicit solvent molecules in the model can significantly alter the calculated energy barriers and even the predicted reaction mechanism compared to gas-phase calculations or calculations with only an implicit solvent model. nsf.govacs.org

Application of Machine Learning in Predicting Reaction Outcomes for this compound Derivatives

The prediction of chemical reaction outcomes is a significant challenge in organic synthesis, and machine learning (ML) has emerged as a transformative approach to address it. neurips.ccsioc-journal.cn For derivatives of this compound, ML models can be trained on datasets of similar reactions to predict outcomes like yield, selectivity, or optimal reaction conditions. bohrium.com This data-driven approach complements traditional physical organic chemistry and computational studies.

A common application is the prediction of reaction yields in processes like deoxyfluorination or cross-coupling, where the substrate scope is broad. ucla.eduresearchgate.net To build a predictive model for reactions involving derivatives of this compound, researchers first compile a dataset of reactions with various substrates, reagents, and conditions. bohrium.com Each component is then described by a set of numerical features, or descriptors. For a derivative of this compound, these descriptors could include:

Steric Parameters: Such as the Tolman cone angle or Sterimol parameters for the substituent on the cyclopentyl ring.

Electronic Parameters: Hammett parameters for substituents, calculated atomic charges, or HOMO/LUMO energies from DFT.

Topological Descriptors: Molecular weight, number of rotatable bonds, and other graph-based indices.

Using algorithms like Random Forest or Gradient Boosting (e.g., XGBoost), a model is trained to learn the complex, often non-linear relationships between these input features and the reaction outcome. bohrium.comacs.org For example, an ML model was successfully developed to predict the performance of a deoxyfluorination reaction on a diverse set of alcohols by learning the interplay between the alcohol's structure, the sulfonyl fluoride (B91410) reagent, and the base used. bohrium.comucla.eduresearchgate.net Such a model could predict the yield of the fluorination of a new, untested derivative of this compound with reasonable accuracy. bohrium.com

A key challenge is modeling the interaction effects between different reaction components. ucla.eduresearchgate.net Advanced statistical methods can be combined with ML to identify which features and interactions most significantly impact the yield, providing deeper mechanistic insights. ucla.eduresearchgate.net

Table 2: Interactive Data from a Hypothetical Machine Learning Model for the Deoxyfluorination of this compound Derivatives

This interactive table simulates the output of a Random Forest model trained to predict the yield of a deoxyfluorination reaction. Users can filter and sort the data to explore the relationships between substrate features and reaction outcomes.

| Substrate Derivative (R-group on Cyclopentyl Ring) | Substrate Steric Factor (A-value) | Reagent | Base | Predicted Yield (%) | Actual Yield (%) | Prediction Error (%) |

| H | 2.0 | PyFluor | DBU | 85 | 88 | -3 |

| 4-Methyl | 2.1 | PyFluor | DBU | 82 | 84 | -2 |

| 4-tert-Butyl | 2.8 | PyFluor | DBU | 65 | 61 | +4 |

| 4-Methoxy | 2.0 | PyFluor | DBU | 88 | 91 | -3 |

| 4-Chloro | 2.1 | PyFluor | DBU | 75 | 72 | +3 |

| H | 2.0 | Deoxo-Fluor | BTMG | 78 | 80 | -2 |

| 4-tert-Butyl | 2.8 | Deoxo-Fluor | BTMG | 55 | 52 | +3 |

| 4-Methoxy | 2.0 | Deoxo-Fluor | BTMG | 81 | 85 | -4 |

Note: This interactive table is a representative example based on published ML studies in synthetic chemistry. bohrium.comucla.eduresearchgate.net The "Steric Factor" is a simplified descriptor for illustrative purposes.

Chemical Transformations and Derivatization Strategies

Derivatization at the Hydroxyl Group

The secondary alcohol functional group is the most reactive site in the molecule, readily participating in a variety of well-established reactions to form esters, ethers, and other derivatives.

The hydroxyl group of 1-Cyclopentylpropan-2-ol can be converted into an ester or an ether, which are common strategies for protecting the alcohol or for introducing new functional groups.

Esterification: This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. The direct reaction with a carboxylic acid, known as Fischer esterification, requires an acid catalyst (commonly concentrated H₂SO₄) and is a reversible process. chemguide.co.uk Using more reactive acyl chlorides or acid anhydrides results in a faster, irreversible reaction. chemguide.co.uk

Etherification: The Williamson ether synthesis is a classic method for forming ethers. This two-step process begins with the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. libretexts.org Because this compound is a secondary alcohol, the choice of the alkyl halide is critical to avoid competing elimination reactions. libretexts.org

| Reaction Type | Reagents | Product Class | General Conditions |

| Fischer Esterification | Carboxylic Acid (R'-COOH), H₂SO₄ | Ester | Heat |

| Acylation | Acyl Chloride (R'-COCl) or Acid Anhydride ((R'CO)₂O) | Ester | Often at room temperature or with gentle warming |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH, Na) 2. Alkyl Halide (R'-X) | Ether | Anhydrous solvent |

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of other functional groups with a complete inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org This is particularly significant for chiral alcohols like this compound.

The reaction typically involves the alcohol, a nucleophile (often a carboxylic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The triphenylphosphine and azodicarboxylate activate the hydroxyl group, turning it into a good leaving group. Subsequent attack by the nucleophile occurs via an Sₙ2 mechanism, leading to the inversion of configuration. organic-chemistry.orgyoutube.com Research on related compounds, such as 3-cyclopentylpropan-1-ol, has demonstrated successful etherification using Mitsunobu conditions. rsc.orgrsc.org

| Reagents | Key Feature | Product Example (from Carboxylic Acid) |

| PPh₃, DEAD or DIAD, Nucleophile (e.g., R'-COOH) | Inversion of stereochemistry | Inverted Ester |

The hydroxyl proton of this compound is weakly acidic and can be removed by a strong base to form the corresponding alkoxide, 1-cyclopentylpropan-2-olate. Common methods for generating alkoxides include reaction with alkali metals like sodium or with metal hydrides such as sodium hydride (NaH). wikipedia.orgyoutube.com

The resulting alkoxide is a significantly stronger nucleophile and base than the parent alcohol. youtube.com Its enhanced nucleophilicity is exploited in reactions like the Williamson ether synthesis. libretexts.org As a strong base, it can also be used to deprotonate a variety of acidic compounds, initiating other reactions. youtube.com

| Method of Formation | Reagent | Byproduct | Characteristics of Alkoxide |

| Reaction with Alkali Metal | Na, K | H₂ gas | Strong base, strong nucleophile |

| Deprotonation with Metal Hydride | NaH, KH | H₂ gas | Strong base, strong nucleophile |

Transformations Involving the Cyclopentyl Moiety

Modifying the saturated cyclopentyl ring is generally more challenging than derivatizing the hydroxyl group due to the inert nature of C-H bonds in alkanes. However, under specific conditions, functionalization, ring expansion, or contraction can be achieved.

Direct functionalization of the cyclopentyl ring in this compound is not straightforward. Free-radical halogenation could introduce a halogen onto the ring, but this process typically lacks selectivity and would likely yield a mixture of products, including substitution on the propyl chain.